molecular formula C16H24N4O B5544297 N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5544297
M. Wt: 288.39 g/mol
InChI Key: UUUFWYCJMVPAFI-GHRIWEEISA-N
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Description

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a compound that belongs to the class of amides containing a piperazine fragment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the reaction of 1-methylpiperazine with 4-chlorobenzoyl chloride, followed by the reaction with 4-methyl-3-nitroaniline . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides containing piperazine fragments, such as:

Uniqueness

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-14-3-5-15(6-4-14)13-17-18-16(21)7-8-20-11-9-19(2)10-12-20/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFWYCJMVPAFI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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